1-fluoro-3-isocyanatopropane
Overview
Description
1-fluoro-3-isocyanatopropane is an organic compound characterized by the presence of both a fluorine atom and an isocyanate group. The molecular formula for this compound is C4H6FNO, and it is known for its reactivity and versatility in various chemical processes. The isocyanate group (–N=C=O) is highly reactive, making this compound a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
The synthesis of 1-fluoro-3-isocyanatopropane can be achieved through several methods. One common approach involves the reaction of 3-fluoropropylamine with phosgene (COCl2). This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate .
Another method involves the use of non-phosgene routes, such as the reaction of 3-fluoropropylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . These methods are particularly attractive due to the reduced toxicity and environmental impact compared to phosgene-based processes.
Chemical Reactions Analysis
1-fluoro-3-isocyanatopropane undergoes a variety of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-fluoropropylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Oxidation: Can be oxidized to form corresponding carbamates.
Common reagents used in these reactions include water, alcohols, and amines. The reaction conditions typically involve mild temperatures and the presence of catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-fluoro-3-isocyanatopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-3-isocyanatopropane involves its high reactivity with nucleophiles, such as water, alcohols, and amines. The isocyanate group readily reacts with these nucleophiles to form carbamates, urethanes, and ureas, respectively . This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack and subsequent bond formation .
Comparison with Similar Compounds
1-fluoro-3-isocyanatopropane can be compared to other isocyanates, such as methyl isocyanate, phenyl isocyanate, and hexamethylene diisocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products .
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.
The fluorine atom in this compound can enhance the stability and reactivity of the compound, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-fluoro-3-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-2-1-3-6-4-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUBQVQVKVHSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193683 | |
Record name | Isocyanic acid, 3-fluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-99-8 | |
Record name | Isocyanic acid, 3-fluoropropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, 3-fluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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